REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].Br[C:7]1[C:15]2[O:16][CH2:17][CH2:18][C:14]=2[C:13]2[C:12](=[O:19])[CH2:11][CH2:10][C:9]=2[C:8]=1Br.[H][H]>C(O)(=O)C.[C].[Pd]>[CH2:18]1[CH2:17][O:16][C:15]2[CH:7]=[CH:8][C:9]3[CH2:10][CH2:11][C:12](=[O:19])[C:13]=3[C:14]1=2 |f:0.1,5.6|
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Name
|
|
Quantity
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17.9 g
|
Type
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reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
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29 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=2CCC(C2C2=C1OCC2)=O)Br
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
Palladium carbon
|
Quantity
|
2.9 g
|
Type
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catalyst
|
Smiles
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[C].[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After absorption of the calculated amount of hydrogen
|
Type
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FILTRATION
|
Details
|
the palladium carbon was filtered off
|
Type
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DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the organic matter was extracted with ethyl acetate
|
Type
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WASH
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Details
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The extract was washed with a saturated aqueous sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
a saturated aqueous sodium chloride solution and water and then dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatogarphy (ethyl acetate:hexane=15:85)
|
Type
|
CUSTOM
|
Details
|
to give the target compound
|
Name
|
|
Type
|
|
Smiles
|
C1C2=C(OC1)C=CC=1CCC(C12)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |